molecular formula C14H13NO6 B2670624 N-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine CAS No. 307525-71-9

N-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine

Cat. No.: B2670624
CAS No.: 307525-71-9
M. Wt: 291.259
InChI Key: UVCYYTDPGVNBKH-UHFFFAOYSA-N
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Description

N-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine is a synthetic compound derived from coumarin, a class of benzopyrones. Coumarin derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine typically involves the reaction of 7-hydroxy-4-methylcoumarin with ethylchloroacetate, followed by the addition of hydrazine hydrate . The reaction conditions often include heating the mixture in dry DMF (dimethylformamide) with triethylamine (TEA) at 70°C. The completion of the reaction is monitored using thin-layer chromatography (TLC), and the product is isolated by pouring the reaction mixture onto crushed ice and stirring .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in various substituted products .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

2-[[2-(4-methyl-2-oxochromen-7-yl)oxyacetyl]amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO6/c1-8-4-14(19)21-11-5-9(2-3-10(8)11)20-7-12(16)15-6-13(17)18/h2-5H,6-7H2,1H3,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVCYYTDPGVNBKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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